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Compound of Interest

Compound Name: JNJ-42153605

Cat. No.: B608222 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of JNJ-
42153605 in mice, covering its mechanism of action, formulation, administration protocols, and

expected efficacy in a preclinical model of psychosis.

Introduction
JNJ-42153605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic

glutamate receptor 2 (mGluR2).[1][2] As a PAM, it does not activate the receptor directly but

enhances its response to the endogenous ligand, glutamate. The mGluR2 is a G-protein

coupled receptor that plays a crucial role in regulating neurotransmitter release.[3] Activation of

mGluR2 is a promising therapeutic strategy for psychiatric disorders such as schizophrenia,

where glutamate signaling is dysregulated.[3] In preclinical studies, JNJ-42153605 has

demonstrated efficacy in rodent models relevant to antipsychotic activity.[1][2]

Mechanism of Action: mGluR2 Signaling Pathway
JNJ-42153605 positively modulates the mGluR2, which is coupled to the Gi/o protein. Upon

binding of glutamate, which is enhanced by JNJ-42153605, the Gi/o protein is activated. This

activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular

cyclic adenosine monophosphate (cAMP) levels. The activated G-protein can also directly

regulate the function of ion channels, leading to a reduction in neurotransmitter release. This
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mechanism is particularly relevant in the context of schizophrenia, as it can temper the

excessive glutamate release implicated in the disorder.
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mGluR2 signaling pathway modulated by JNJ-42153605.

Data Presentation
Efficacy in Phencyclidine-Induced Hyperlocomotion
Model
JNJ-42153605 has been shown to reverse the hyperlocomotion induced by the NMDA receptor

antagonist phencyclidine (PCP) in mice, a widely used preclinical model for screening potential

antipsychotics.[1][2]

Parameter Value Species
Route of
Administration

Reference

ED₅₀ 5.4 mg/kg Mouse
Subcutaneous

(s.c.)
[1][2]

Dosing in Memantine-Induced Brain Activation Model
JNJ-42153605 has also been evaluated in a model of memantine-induced brain activation in

mice.
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Dose
Administered

Effect Species
Route of
Administration

Reference

2.5 mg/kg

Reversal of

memantine-

induced brain

activation

Mouse
Subcutaneous

(s.c.)
[3]

10 mg/kg

Reversal of

memantine-

induced brain

activation

Mouse
Subcutaneous

(s.c.)
[3]

Experimental Protocols
Vehicle Formulation
A published study has utilized a cyclodextrin-based vehicle for the subcutaneous administration

of JNJ-42153605 in mice.[3]

Materials:

JNJ-42153605 powder

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Hydrochloric acid (HCl), 1N solution

Sterile water for injection

Procedure:

Calculate the required amount of JNJ-42153605 and HP-β-CD for the desired final

concentration and volume. A 10% or 20% HP-β-CD solution can be used.[3]

In a sterile container, dissolve the HP-β-CD in the sterile water.

Slowly add the JNJ-42153605 powder to the HP-β-CD solution while stirring.
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Add 1 equivalent of hydrochloric acid to aid in dissolution.[3]

Continue to stir until the JNJ-42153605 is completely dissolved.

The final solution should be clear and stored at room temperature, protected from light.[3]

The respective vehicle solution (without JNJ-42153605) should be used as a control.[3]

Subcutaneous Administration Protocol
The following is a standard protocol for subcutaneous injection in mice.

Materials:

Mouse restraint device (optional)

27-30 gauge sterile needle

1 mL sterile syringe

70% ethanol

JNJ-42153605 formulation

Procedure:

Prepare the JNJ-42153605 formulation and draw the required volume into the syringe. A

typical injection volume is 10 mL/kg.[3]

Securely restrain the mouse. This can be done by grasping the loose skin at the scruff of the

neck.

Wipe the injection site (the dorsal midline, between the shoulder blades) with 70% ethanol.

Lift the skin to form a "tent".

Insert the needle, bevel up, into the base of the tented skin, parallel to the spine.

Gently aspirate to ensure the needle is not in a blood vessel.
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Slowly inject the solution.

Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

Return the mouse to its cage and monitor for any adverse reactions.
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Experimental workflow for a phencyclidine-induced hyperlocomotion study.

Pharmacokinetics and Toxicology
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To date, detailed pharmacokinetic and toxicology data for JNJ-42153605 specifically in mice

have not been extensively published in the public domain. One study noted that treatment with

20 mg/kg p.o. of JNJ-42153605 in rats resulted in a small but statistically significant effect on

rotarod performance at 30 and 60 minutes post-administration, with full recovery observed at

90 minutes.[3] As with any investigational compound, appropriate safety and toxicology studies

should be conducted to determine the therapeutic window and potential adverse effects.

Conclusion
JNJ-42153605 is a valuable research tool for investigating the therapeutic potential of mGluR2

positive allosteric modulation. The protocols outlined in these application notes provide a

foundation for conducting in vivo studies in mice to further elucidate its pharmacological profile

and potential as a novel antipsychotic agent. Researchers should adhere to best practices in

animal care and handling and ensure all experimental procedures are approved by their

institutional animal care and use committee.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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